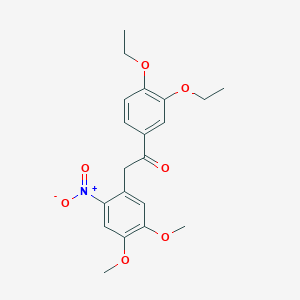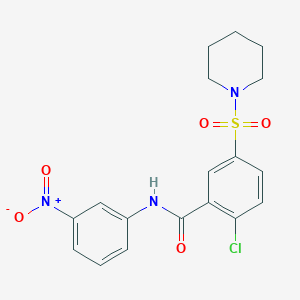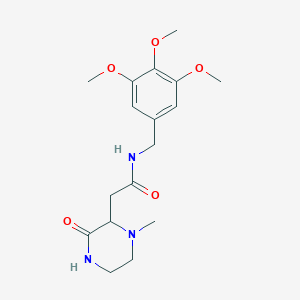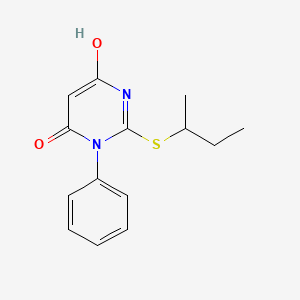
1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone, also known as DPM-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPM-1 is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 369.4 g/mol.
Aplicaciones Científicas De Investigación
1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is necessary for the elimination of cancer cells.
Another potential application of this compound is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of neurological disorders such as depression and anxiety.
Mecanismo De Acción
The mechanism of action of 1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that this compound can inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and proliferation. This compound has also been shown to bind to certain receptors in the brain, which could explain its effects on neurotransmitter activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate neurotransmitter activity in the brain. This compound has also been shown to have anti-inflammatory properties, which could have implications for the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone for lab experiments is its relatively low toxicity. Unlike many other chemical compounds that are used in scientific research, this compound has not been shown to have significant toxicity in animal studies. This makes it a safer option for researchers to work with.
One of the limitations of this compound for lab experiments is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions, and may require the use of organic solvents. Additionally, the synthesis of this compound can be challenging, which could limit its availability for research purposes.
Direcciones Futuras
There are a number of future directions for research on 1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone. One potential direction is to further investigate its anti-cancer properties and its potential as a cancer treatment. Another direction is to explore its effects on neurotransmitter activity in the brain, and its potential as a treatment for neurological disorders. Additionally, further research is needed to understand the mechanism of action of this compound, and to develop more efficient synthesis methods for the compound.
Métodos De Síntesis
The synthesis of 1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone involves the reaction between 3,4-diethoxybenzaldehyde and 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified using column chromatography. The yield of this compound is typically around 50-60%.
Propiedades
IUPAC Name |
1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7/c1-5-27-17-8-7-13(10-20(17)28-6-2)16(22)9-14-11-18(25-3)19(26-4)12-15(14)21(23)24/h7-8,10-12H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQNVUQRBFBDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6031618.png)

![3-[2-(3-fluorophenyl)ethyl]-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B6031630.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6031634.png)
![5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-one semicarbazone](/img/structure/B6031645.png)


![2-{[(2,5-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B6031672.png)
![4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6031674.png)

![2-(2-phenylethyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6031682.png)
![7-[(2-methoxy-4-quinolinyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031703.png)
![1-benzyl-4-{3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6031709.png)
![4-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B6031713.png)